

# Application Notes and Protocols for Amine Labeling with ATTO 700 NHS Ester

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## Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223

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This document provides a detailed guide to the efficient labeling of amine-containing molecules, such as proteins, antibodies, and amine-modified oligonucleotides, using **ATTO 700** NHS ester. **ATTO 700** is a near-infrared fluorescent dye known for its strong absorption, high photostability, and good water solubility.<sup>[1][2]</sup> The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and selective reaction with primary amines to form stable covalent amide bonds.<sup>[1]</sup>

## Key Features of ATTO 700 NHS Ester

- High Molar Extinction Coefficient: Ensures strong light absorption.
- Good Fluorescence Quantum Yield: Provides bright fluorescent signal.<sup>[2][3]</sup>
- Excellent Photostability and Thermal Stability: Allows for demanding applications like single-molecule detection and super-resolution microscopy.<sup>[1][3]</sup>
- Near-Infrared Emission: Minimizes autofluorescence from biological samples.
- Zwitterionic and Electrically Neutral: Reduces non-specific interactions.<sup>[1][2]</sup>

## Quantitative Data

The optical and physical properties of **ATTO 700** NHS ester are summarized in the table below for easy reference.

Property	Value	Reference
Maximum Absorption ( $\lambda_{\text{abs}}$ )	700 nm	[2]
Maximum Emission ( $\lambda_{\text{em}}$ )	716 nm	[2]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[4]
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	25%	[2]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	1.6 ns	[2]
Molecular Weight (NHS-ester)	837 g/mol	[2][4]
Correction Factor (CF280)	0.41	[2]

## Experimental Protocols

### Preparation of Stock Solutions

#### a. **ATTO 700** NHS Ester Stock Solution (10 mM)

- Allow the vial of **ATTO 700** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM concentration.[1][5]
- Vortex the vial until the dye is completely dissolved.
- This stock solution should be used promptly. For short-term storage, it can be kept at -20°C for up to two weeks, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles. [1]

#### b. Protein Solution (2-10 mg/mL)

- Dissolve the protein (e.g., antibody) in a suitable amine-free buffer. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-9.0.[1][5][6] Phosphate-buffered saline (PBS) can also be used, with the pH adjusted to the optimal range.[5]
- The protein concentration should ideally be between 2 and 10 mg/mL for optimal labeling efficiency.[1]
- Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium ions, as these will compete with the labeling reaction.[5][7] If necessary, dialyze the protein against the labeling buffer before use. The presence of low concentrations of sodium azide (<3 mM) will not interfere with the reaction.[5]

## Amine Labeling Reaction

The following protocol is a general guideline and may require optimization for specific proteins.

- **Determine Molar Ratio:** A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This ratio may be optimized by testing ratios such as 5:1, 15:1, and 20:1 to achieve the desired degree of labeling.[1]
- **Reaction Setup:** While gently vortexing, add the calculated volume of the 10 mM **ATTO 700** NHS ester stock solution to the protein solution.
- **Incubation:** Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[1] Gentle stirring or rotation during this time can improve labeling efficiency.

## Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the labeled protein. Gel filtration chromatography is a common and effective method.

- **Column Preparation:** Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[1][5] Equilibrate the column with an appropriate buffer, such as PBS at pH 7.2-7.4.[1]
- **Sample Loading:** Apply the reaction mixture to the top of the equilibrated column.

- **Elution:** Elute the conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.
- **Fraction Collection:** Collect the fractions containing the labeled protein. The protein-containing fractions can be identified by their color and by measuring the absorbance at 280 nm.

## Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. An optimal DOL for antibodies is typically between 2 and 10.<sup>[1][7]</sup>

- **Spectrophotometric Measurement:** Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and at the maximum absorbance of **ATTO 700**, which is approximately 700 nm (A<sub>max</sub>).
- **Calculation:** The DOL can be calculated using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF}_{280})] / \epsilon_{\text{protein}}$$

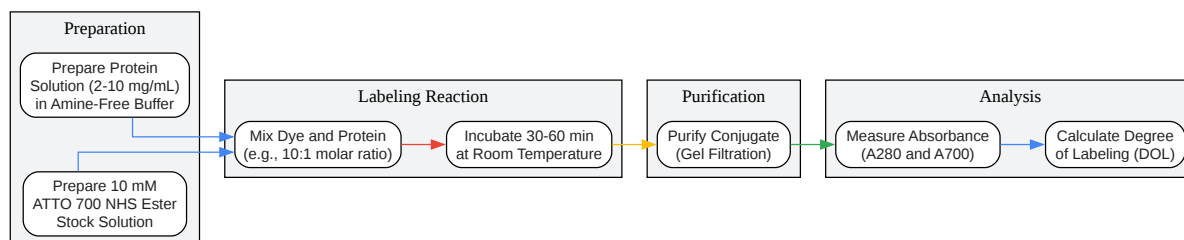
$$\text{Dye Concentration (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$$

$$\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$$

Where:

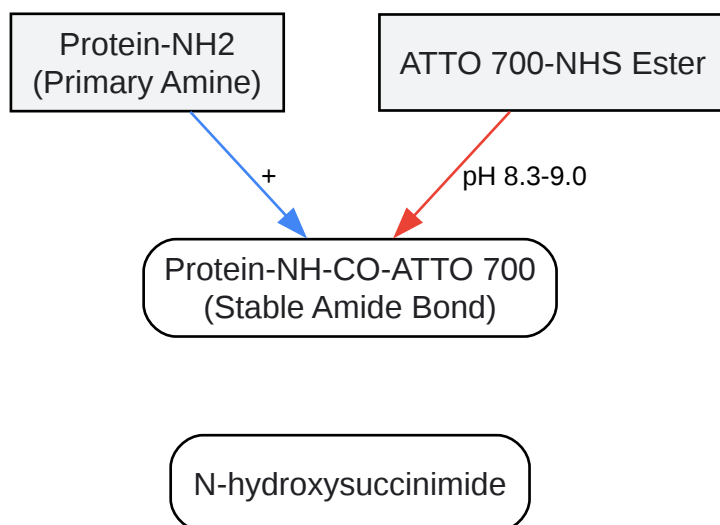
- A<sub>280</sub> is the absorbance of the conjugate at 280 nm.
- A<sub>max</sub> is the absorbance of the conjugate at 700 nm.
- CF<sub>280</sub> is the correction factor for the dye's absorbance at 280 nm (0.41 for **ATTO 700**).<sup>[2]</sup>
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG).
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **ATTO 700** at 700 nm (120,000 M<sup>-1</sup>cm<sup>-1</sup>).<sup>[4]</sup>

## Visualizations



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Caption: Experimental workflow for amine labeling with **ATTO 700** NHS ester.



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- To cite this document: BenchChem. [Application Notes and Protocols for Amine Labeling with ATTO 700 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557223#efficiency-of-atto-700-nhs-ester-for-amine-labeling]

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